molecular formula C17H19N5O4S B2504045 5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1226450-11-8

5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2504045
CAS RN: 1226450-11-8
M. Wt: 389.43
InChI Key: AUOZKEZYNLITKF-UHFFFAOYSA-N
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Description

The compound "5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a derivative of the pyrazolopyridine class, which is a group of heterocyclic compounds that have garnered interest due to their potential pharmacological properties. The core structure of this compound is a pyrazolopyridine moiety, which is a fused ring system combining pyrazole and pyridine rings. The compound also features an ethyl group, a ketone functionality (3-oxo), a carboxamide group, and a sulfamoylphenethyl substituent, indicating a complex molecule with multiple reactive sites that could be of interest in various chemical and biological contexts.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives has been described in the literature. For instance, the transformation of dimethylamino-substituted propenoates into ethyl 3-oxo-2-phenyl-pyrazolopyridine carboxylates has been achieved, which could provide insights into the synthetic pathways that might be employed for the target compound . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate sulfamoylphenethyl and carboxamide functionalities at the relevant positions on the pyrazolopyridine core.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of nitrogen atoms in the fused ring system, which can participate in hydrogen bonding and other interactions due to their lone pair electrons. The presence of a 3-oxo group and a carboxamide moiety would contribute to the compound's ability to engage in additional hydrogen bonding, potentially affecting its physical properties and reactivity. The sulfamoylphenethyl group attached to the nitrogen of the carboxamide would add a bulky and polar substituent to the molecule, which could influence its binding to biological targets or its solubility in various solvents.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyridine derivatives can be quite diverse. For example, the amino group in 5-amino-pyrazole carboxamides can react with thiols to form tetrahydropyrazolodiazepinones . Similarly, the ethyl 5-amino-3-oxo-pyrazole carboxylate can undergo cyclocondensation with dicarbonyl compounds to form pyrazolopyridinones . These reactions highlight the reactivity of amino and keto groups in such compounds, suggesting that the target compound could also undergo various chemical transformations, particularly at its 3-oxo and carboxamide sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of an ethyl group would contribute to its lipophilicity, while the sulfamoylphenethyl group would increase its polarity and potentially its water solubility. The keto and carboxamide groups would be expected to participate in intermolecular hydrogen bonding, which could affect the compound's melting point, boiling point, and solubility in different solvents. The synthesis of similar compounds has been reported to yield products in good to excellent yields, indicating that the target compound might also be synthesized efficiently .

Scientific Research Applications

Synthesis and Chemical Properties

Research on structurally similar compounds to 5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide reveals a focus on the synthesis and exploration of chemical properties. These compounds have been synthesized as a part of a diverse range of chemical compounds with potential applications in various fields.

  • Synthesis of Novel Heterocyclic Compounds :

    • Kumar and Mashelker (2007) detailed the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds, which are expected to exhibit better hypertensive activity. These compounds share a structural similarity with the compound , indicating a potential interest in exploring their pharmacological properties (Kumar & Mashelker, 2007).
  • Formation of Pyrazolo[3,4-b]pyridine Derivatives :

    • Lebedˈ et al. (2012) described the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones using ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, indicating the relevance of similar structures in synthetic organic chemistry (Lebedˈ et al., 2012).
  • Preparation of 1,5-Disubstituted Pyrazolo[4,3-c]pyridine-7-carboxamides :

    • Grošelj et al. (2015) synthesized 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, further highlighting the chemical interest in pyrazolo-pyridine structures. The study provides insights into the synthetic routes suitable for creating a larger library of compounds (Grošelj et al., 2015).
  • Cyclization Reactions and Enzymatic Activity :

    • Abd and Awas (2008) prepared derivatives of Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and reported their significant effect on increasing the reactivity of cellobiase. This suggests potential applications in biochemistry and pharmacology (Abd & Awas, 2008).
  • Synthesis of Fused Heterocycles :

    • Ergun et al. (2014) reported the synthesis of thio- and furan-fused heterocycles, emphasizing the diversity of chemical structures that can be derived from similar molecular frameworks. The compounds were characterized by experimental and computational findings, suggesting their utility in further scientific applications (Ergun et al., 2014).

properties

IUPAC Name

5-ethyl-3-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-2-22-9-13(15-14(10-22)17(24)21-20-15)16(23)19-8-7-11-3-5-12(6-4-11)27(18,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,19,23)(H,21,24)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOZKEZYNLITKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NNC2=O)C(=C1)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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